molecular formula C12H18BrNO B1381949 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine CAS No. 1551635-62-1

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine

Cat. No.: B1381949
CAS No.: 1551635-62-1
M. Wt: 272.18 g/mol
InChI Key: SEYDAILGSHOBJV-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and an ethylamine moiety attached to a phenyl ring

Scientific Research Applications

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-isobutoxybenzene and ethylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures and pressures to ensure desired product formation.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(4-Bromo-2-isopropoxyphenyl)-ethylamine and 1-(4-Bromo-2-isobutoxyphenyl)-ethanone.

    Uniqueness: The presence of the isobutoxy group and the ethylamine moiety distinguishes it from other compounds, potentially leading to different chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-bromo-2-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYDAILGSHOBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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